molecular formula C36H73N2O6P B1246473 N-tridecanoylsphingosine-1-phosphocholine

N-tridecanoylsphingosine-1-phosphocholine

Cat. No. B1246473
M. Wt: 660.9 g/mol
InChI Key: CANBGAIKNASUDF-WSYRTZMQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-tridecanoylsphingosine-1-phosphocholine is a sphingomyelin d18:1 in which the acyl group specified is tridecanoyl. It has a role as a mouse metabolite. It derives from a tridecanoic acid.

Scientific Research Applications

Neuroprotection and CNS Injury

N-tridecanoylsphingosine-1-phosphocholine, as part of the broader sphingolipid family, may play a role in neuroprotection and recovery in central nervous system (CNS) injuries. Studies have indicated that compounds like citicoline, an intermediate in the synthesis of phosphatidylcholine, have shown beneficial effects in CNS injury models and conditions, potentially by enhancing the synthesis of phosphatidylcholine and sphingomyelin in the injured brain and preserving essential fatty acids in phospholipids. These mechanisms are thought to be critical in neuroprotection and recovery after CNS injuries (Hatcher & Dempsey, 2002).

Sphingolipid Metabolism and Signaling

N-tridecanoylsphingosine-1-phosphocholine is part of the sphingolipid metabolism, crucial for cellular and intracellular compounds required for numerous cellular processes, including active transport, membrane formation, and cell signaling. Disruptions in sphingolipid metabolism can lead to several diseases with neurological, psychiatric, and metabolic consequences. Research has highlighted the significance of understanding the genetic basis of sphingolipid traits to potentially manage and treat related diseases (Demirkan et al., 2012).

Cellular Signaling and Biological Responses

Sphingosine 1-phosphate, closely related to N-tridecanoylsphingosine-1-phosphocholine, is involved in various biological responses, including mitogenesis, differentiation, migration, and apoptosis, through receptor-dependent mechanisms. Understanding the dual role of sphingosine 1-phosphate, both intracellularly and extracellularly, is crucial for the development of therapeutic compounds targeting receptor antagonists, which could provide new avenues for treating diseases such as cancer, angiogenesis, and inflammation (Pyne & Pyne, 2000).

Sphingolipid Structure and Biodiversity

Glycosyl inositol phosphoryl ceramides (GIPCs), a class to which N-tridecanoylsphingosine-1-phosphocholine belongs, are crucial in understanding the structure and biodiversity of sphingolipids in plants and fungi. Characterization methods and the pivotal role of mass spectrometry in assessing GIPC diversity and structures have been emphasized, highlighting the immense variety of structures in plants and fungi and their potential biological functions and implications (Buré et al., 2014).

Sphingolipids in Health and Disease

Sphingolipids, including N-tridecanoylsphingosine-1-phosphocholine, are recognized as key players in many pathophysiological processes, particularly in health and disease. Their involvement in the regulation of several cellular processes and their implication in various diseases, including cancer, infectious diseases, and neurodegenerative disorders, are subjects of extensive research. Understanding the roles of complex glycosphingolipids and their implications can pave the way for basic research and potential clinical applications (Aslan et al., 2022).

properties

Product Name

N-tridecanoylsphingosine-1-phosphocholine

Molecular Formula

C36H73N2O6P

Molecular Weight

660.9 g/mol

IUPAC Name

[(E,2S,3R)-3-hydroxy-2-(tridecanoylamino)octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C36H73N2O6P/c1-6-8-10-12-14-16-18-19-20-21-23-25-27-29-35(39)34(33-44-45(41,42)43-32-31-38(3,4)5)37-36(40)30-28-26-24-22-17-15-13-11-9-7-2/h27,29,34-35,39H,6-26,28,30-33H2,1-5H3,(H-,37,40,41,42)/b29-27+/t34-,35+/m0/s1

InChI Key

CANBGAIKNASUDF-WSYRTZMQSA-N

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)CCCCCCCCCCCC)O

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)CCCCCCCCCCCC)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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